3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid
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Overview
Description
3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of multiple methoxy groups attached to its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the dimethoxybenzoic acid core but lacks the trimethoxyaniline moiety.
3,4,5-Trimethoxyaniline: Contains the trimethoxyaniline structure but lacks the benzoic acid component.
Veratric acid: Another dimethoxybenzoic acid derivative with similar properties.
Uniqueness
3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid is unique due to the combination of both 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxyaniline structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143264-94-2 |
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Molecular Formula |
C18H21NO7 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid |
InChI |
InChI=1S/C18H21NO7/c1-22-12-7-6-11(18(20)21)15(17(12)26-5)19-10-8-13(23-2)16(25-4)14(9-10)24-3/h6-9,19H,1-5H3,(H,20,21) |
InChI Key |
VLSHYJOWVFIMJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)NC2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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